2-Cyclohexyl-6-methylpiperidine;hydrochloride
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Overview
Description
2-Cyclohexyl-6-methylpiperidine;hydrochloride is a synthetic compound belonging to the piperidine class of organic compounds. It is known for its potential biological activities and diverse applications in scientific research. The compound has a molecular formula of C12H24ClN and a molecular weight of 217.78.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6-methylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-6-methylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives with varying degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Cyclohexyl-6-methylpiperidine;hydrochloride is widely used in scientific research due to its potential biological activities and diverse applications. Some of its key applications include:
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-6-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Cyclohexylpiperidine: A piperidine derivative with a cyclohexyl group attached.
Methylpiperidine: A piperidine derivative with a methyl group attached.
Uniqueness: 2-Cyclohexyl-6-methylpiperidine;hydrochloride is unique due to the presence of both cyclohexyl and methyl groups at specific positions on the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-6-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11;/h10-13H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXIWYRUWCQVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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